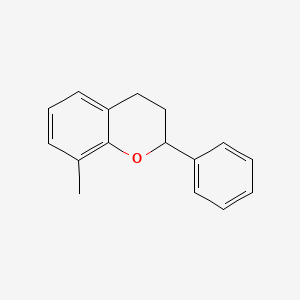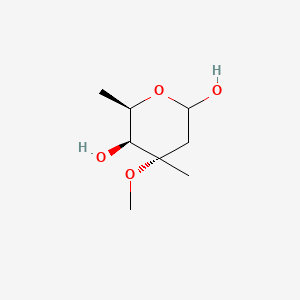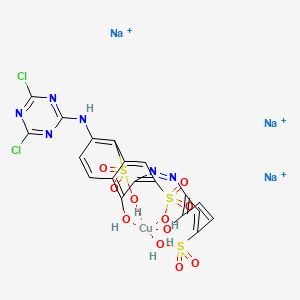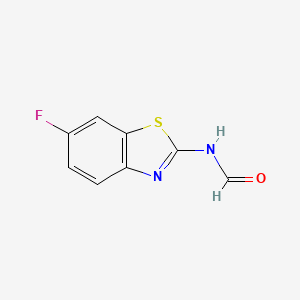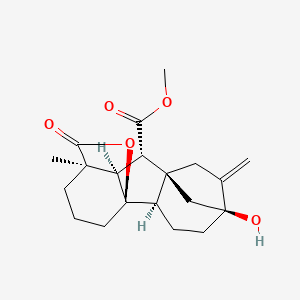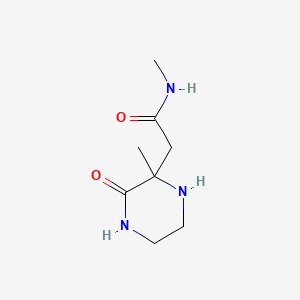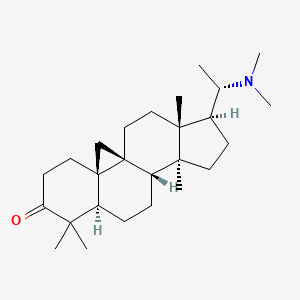
Buxandonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buxandonine is a member of the Buxus alkaloids, which are naturally occurring compounds found in the Buxaceae family These alkaloids are known for their complex structures and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Buxandonine can be synthesized from cycloartenol, a pentacyclic triterpene alcohol. The synthesis involves several key steps:
Side-chain degradation: Cycloartenol undergoes side-chain degradation to form intermediates.
Functionalization at C-16: A novel method for functionalization at the C-16 position is employed.
Regioselective oxygenation: A strategy for regioselective oxygenation of the 4-methyl group is used.
Final steps: The intermediates are further transformed to yield this compound.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This typically includes:
Large-scale synthesis: Scaling up the laboratory procedures to industrial levels.
Purification processes: Employing advanced purification techniques to isolate this compound from other by-products.
Quality control: Ensuring the consistency and quality of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions: Buxandonine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like pyridinium chlorochromate.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate on silica gel.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation products: Various oxidized derivatives depending on the reaction conditions.
Reduction products: Reduced forms of this compound with altered functional groups.
Substitution products: Alkylated derivatives of this compound.
Scientific Research Applications
Buxandonine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of buxandonine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Buxandonine can be compared with other Buxus alkaloids, such as cycloprotobuxine-F, cycloprotobuxine-A, and cyclobuxophyllinine-M:
Cycloprotobuxine-F: Similar in structure but differs in its functional groups and biological activities.
Cycloprotobuxine-A: Shares a similar framework but has distinct chemical properties.
Cyclobuxophyllinine-M: Another related compound with unique biological effects.
Uniqueness of this compound: this compound stands out due to its specific functional groups and the unique biological activities it exhibits
Properties
IUPAC Name |
(1S,3R,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO/c1-17(27(6)7)18-10-12-24(5)20-9-8-19-22(2,3)21(28)11-13-25(19)16-26(20,25)15-14-23(18,24)4/h17-20H,8-16H2,1-7H3/t17-,18+,19-,20-,23+,24-,25+,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTQEOMLEYSWNT-IRCFEWFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
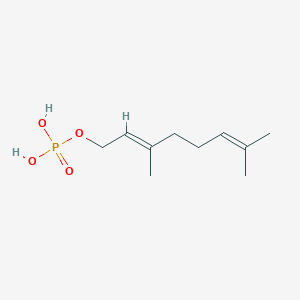
![3-[(2S,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid](/img/structure/B579138.png)
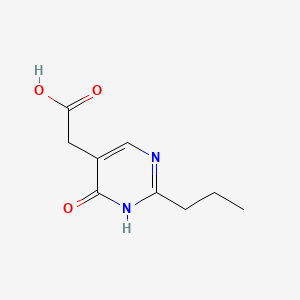
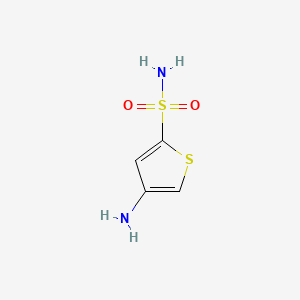
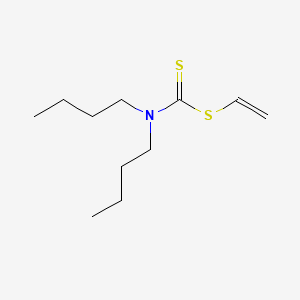
![Cyclopenta[b]thiazolo[4,5-e]indole](/img/structure/B579145.png)
![1-(2-chloroethyl)-1H-benzo[d]imidazol-7-amine](/img/structure/B579146.png)
